

# Allyl isonicotinate IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *Allyl isonicotinate*

Cat. No.: *B1581347*

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An In-Depth Technical Guide to **Allyl Isonicotinate** for Researchers and Drug Development Professionals

## Core Identification and Nomenclature

**Allyl isonicotinate**, a heterocyclic ester, serves as a versatile chemical intermediate in synthetic organic chemistry. Its structure combines the isonicotinic acid backbone, a pyridine derivative, with a reactive allyl functional group.

The definitive IUPAC name for this compound is prop-2-enyl pyridine-4-carboxylate[1][2]. Due to its common use in laboratory and commercial settings, it is recognized by several synonyms. Understanding this nomenclature is critical for comprehensive literature and database searches.

Common Synonyms:

- **Allyl isonicotinate**[1]
- Isonicotinic Acid Allyl Ester[3][4]
- Allyl 4-Pyridinecarboxylate[3][4][5]
- 4-Pyridinecarboxylic Acid Allyl Ester[3][4]

Key Identifiers:

- CAS Number: 25635-24-9[1][3][4]

- Molecular Formula:  $C_9H_9NO_2$ [\[1\]](#)[\[4\]](#)
- InChIKey: ORSMQFTVFDSEBA-UHFFFAOYSA-N[\[1\]](#)

## Physicochemical and Spectroscopic Profile

The physical and chemical properties of **allyl isonicotinate** dictate its handling, reactivity, and purification procedures. It typically presents as a colorless to light yellow or orange liquid[\[6\]](#). The following table summarizes key quantitative data, primarily derived from computational models and database entries.

Property	Value	Source
Molecular Weight	163.17 g/mol	<a href="#">[1]</a>
Exact Mass	163.063328530 Da	<a href="#">[1]</a>
Appearance	Colorless to Light yellow to Light orange clear liquid	<a href="#">[6]</a>
pKa (Predicted)	$3.13 \pm 0.10$	<a href="#">[6]</a>
XLogP3-AA (Predicted)	1.3	<a href="#">[1]</a>
Topological Polar Surface Area	$39.2 \text{ \AA}^2$	<a href="#">[1]</a>
Rotatable Bond Count	3	<a href="#">[1]</a>
Hydrogen Bond Donors	0	<a href="#">[1]</a>
Hydrogen Bond Acceptors	3	<a href="#">[1]</a>

Spectroscopic data is essential for confirming the identity and purity of the compound after synthesis or before use. Key spectral information has been reported in public databases, providing a reference for quality control.[\[1\]](#)

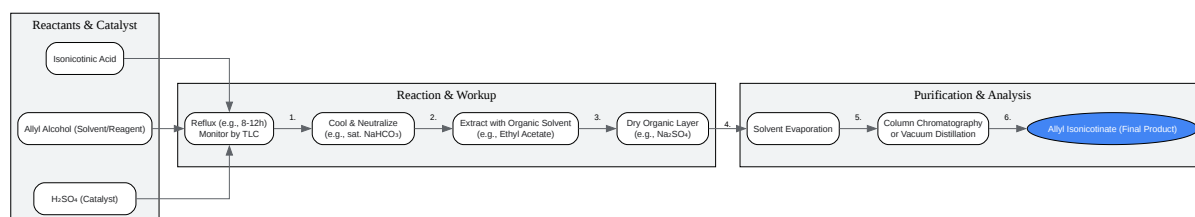
- $^1H$  and  $^{13}C$  NMR: Spectra are available, providing a fingerprint of the molecular structure.[\[1\]](#)  
[\[6\]](#)
- Mass Spectrometry: GC-MS data is available, confirming the molecular weight and fragmentation pattern.[\[1\]](#)

- Infrared (IR) Spectroscopy: FTIR spectra are available, showing characteristic peaks for the ester carbonyl group and the pyridine ring.[1]

## Synthesis of Allyl Isonicotinate: An Experimental Protocol

The synthesis of **allyl isonicotinate** is most commonly achieved via the esterification of isonicotinic acid with allyl alcohol. The following protocol is based on well-established acid-catalyzed esterification principles, such as the Fischer esterification method.[7]

**Reaction Principle:** The reaction involves the protonation of the carboxylic acid carbonyl group by a strong acid catalyst (e.g.,  $\text{H}_2\text{SO}_4$ ), which enhances its electrophilicity. The nucleophilic oxygen of allyl alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent dehydration yields the final ester product and water. The use of an excess of one reagent or the removal of water is necessary to drive the equilibrium towards the product side.



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Caption: Workflow for the synthesis of **Allyl Isonicotinate**.

## Detailed Step-by-Step Methodology

## Materials:

- Isonicotinic acid
- Allyl alcohol (reagent grade, used in excess)
- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Saturated sodium bicarbonate solution ( $\text{NaHCO}_3$ )
- Ethyl acetate (or other suitable extraction solvent like dichloromethane)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) or magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate for chromatography elution

## Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isonicotinic acid (1.0 eq). Add an excess of allyl alcohol (5-10 eq), which will serve as both a reagent and a solvent.
- Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. The addition is exothermic and should be done cautiously.
  - Causality: Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen of the isonicotinic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by allyl alcohol.[\[7\]](#)
- Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 8-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (isonicotinic acid) is consumed.
- Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a

saturated solution of sodium bicarbonate. This will neutralize the sulfuric acid catalyst and any unreacted isonicotinic acid. Be cautious as CO<sub>2</sub> gas will evolve.

- Workup - Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate. Combine the organic layers.
  - Causality: **Allyl isonicotinate** is more soluble in the organic phase than in the aqueous phase, allowing for its separation from inorganic salts and other water-soluble components.
- Workup - Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate, then filter to remove the solid.
- Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent and excess allyl alcohol. The resulting crude product can be purified either by vacuum distillation or by silica gel column chromatography to yield the pure **allyl isonicotinate**.

## Applications in Research and Drug Development

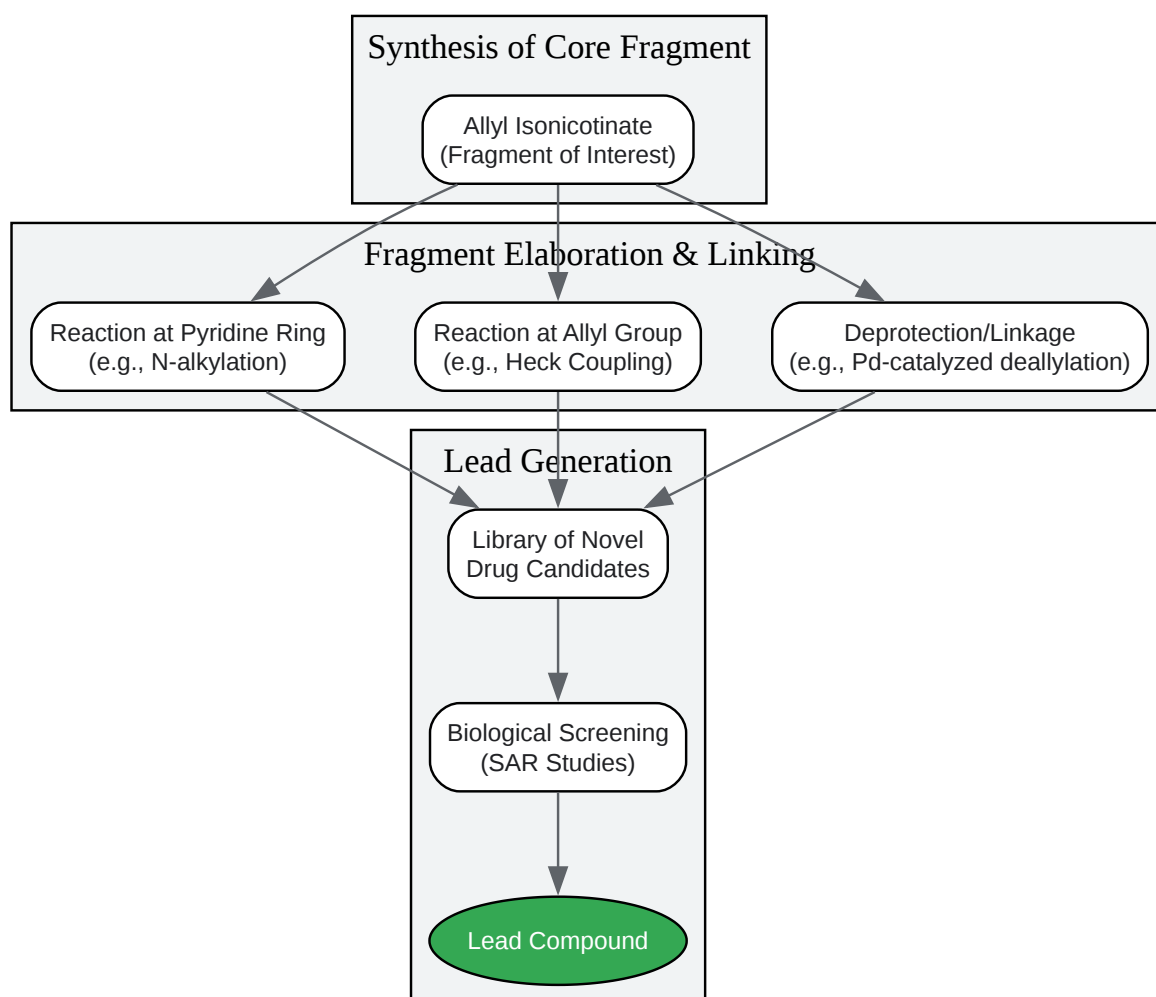
While specific biological activity for **allyl isonicotinate** itself is not widely reported, its value lies in its utility as a chemical intermediate and building block for creating more complex molecules with potential therapeutic applications.<sup>[5]</sup> Its structure contains two key motifs: the isonicotinate core and the allyl group.

## Role as a Versatile Chemical Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry. The isonicotinate moiety, specifically, is a core component of the frontline anti-tuberculosis drug isoniazid. By using **allyl isonicotinate**, researchers can introduce this heterocyclic system into a target molecule while retaining the allyl group as a versatile chemical handle for subsequent reactions.

The allyl group's terminal double bond can undergo a wide range of chemical transformations, including:

- Cross-Coupling Reactions: To form new carbon-carbon bonds.
- Addition Reactions: Such as hydrogenation, halogenation, or epoxidation.
- Protecting Group Chemistry: The allyl ester can serve as a protecting group for the carboxylic acid, which can be selectively removed under mild conditions using palladium catalysts.<sup>[2]</sup>



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Caption: Hypothetical workflow for using **Allyl Isonicotinate** in drug design.

## Potential Bioactivity Based on the Allyl Motif

The allyl group is present in many natural products with significant biological activity.<sup>[8]</sup> For instance, allyl isothiocyanate (AITC), found in cruciferous vegetables, has been extensively studied for its anticancer properties.<sup>[4][9]</sup> AITC has been shown to induce apoptosis and cell cycle arrest in cancer cells and modulate pathways involving ROS production and Nrf2.<sup>[3][4]</sup> While **allyl isonicotinate** is a different molecule, the presence of the allyl moiety suggests that derivatives synthesized from it could be explored for similar biological activities, making it a valuable starting point for fragment-based drug design in oncology.<sup>[8]</sup>

## Safety and Handling

**Allyl isonicotinate** is classified as a hazardous chemical and must be handled with appropriate safety precautions.

- GHS Hazard Statements: According to notifications to the European Chemicals Agency (ECHA), the compound is classified with the following hazards:
  - H315: Causes skin irritation.<sup>[1][5]</sup>
  - H319: Causes serious eye irritation.<sup>[1][5]</sup>
- Precautions for Safe Handling:
  - Handle in accordance with good industrial hygiene and safety practice.<sup>[10]</sup>
  - Use in a well-ventilated area, preferably in a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety glasses with side shields (or goggles), chemical-resistant gloves, and a lab coat.<sup>[5][10]</sup>
  - Avoid contact with skin, eyes, and clothing.<sup>[5]</sup>
- Storage Conditions:
  - Keep containers tightly closed in a dry, cool, and well-ventilated place.<sup>[10]</sup>
  - Store at room temperature.<sup>[10]</sup>

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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